Reduced Lipophilicity vs. Thiophene-2-sulfonamide Analog
The target compound exhibits significantly lower predicted lipophilicity compared to its direct thiophene-2-sulfonamide analog. The XLogP3-AA value is 1.4 for the pyridine-3-sulfonamide [1] versus 2.5 for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide [2]. This difference of 1.1 log units suggests better aqueous solubility and a distinct pharmacokinetic profile, which can be critical for in vitro assays requiring higher compound concentrations.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide: 2.5 |
| Quantified Difference | Target compound is 1.1 log units lower (more hydrophilic) |
| Conditions | Computational prediction via PubChem XLogP3 algorithm (2025 release). |
Why This Matters
Lower lipophilicity reduces non-specific binding and improves solubility, making the compound more suitable for biochemical assays and reducing the need for co-solvents.
- [1] PubChem. N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-sulfonamide. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2025). View Source
